Chroman-6-amine hydrochloride
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Overview
Description
Chroman-6-amine hydrochloride is a chemical compound with the molecular formula C9H12ClNO. It is a derivative of chromane, a bicyclic organic compound, and is characterized by the presence of an amine group at the 6th position of the chromane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of chroman-6-amine hydrochloride typically involves the reaction of chroman derivatives with amine reagents. One common method is the Diels-Alder reaction between o-quinone methide precursors and enamines, which yields 2-aminochromanes. This reaction can be catalyzed by Brønsted and Lewis acids . Another method involves the organocatalytic domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols, followed by PCC oxidation and dehydroxylation .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Chroman-6-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: PCC (Pyridinium chlorochromate) is commonly used for oxidation reactions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions include various substituted chromanes, chromanones, and other derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chroman-6-amine hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to natural products.
Mechanism of Action
The mechanism of action of chroman-6-amine hydrochloride involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. In medicinal chemistry, chroman derivatives have been shown to interact with enzymes and receptors, modulating their function and leading to therapeutic effects .
Comparison with Similar Compounds
2-Amino-4H-chromenes: These compounds share a similar chromane core and exhibit comparable biological activities.
Chroman-4-one derivatives: These compounds differ by the presence of a carbonyl group at the 4th position but have similar pharmacological properties.
Uniqueness: Chroman-6-amine hydrochloride is unique due to the specific positioning of the amine group, which imparts distinct chemical reactivity and biological activity compared to other chromane derivatives. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
3,4-dihydro-2H-chromen-6-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c10-8-3-4-9-7(6-8)2-1-5-11-9;/h3-4,6H,1-2,5,10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MARJYYYCUUOSIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)N)OC1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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